molecular formula C12H20Sn B1360086 Tetraallyltin CAS No. 7393-43-3

Tetraallyltin

Cat. No.: B1360086
CAS No.: 7393-43-3
M. Wt: 283 g/mol
InChI Key: XJPKDRJZNZMJQM-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used as an allyl transfer reagent in organic synthesis . The compound is notable for its ability to transfer allyl groups to various substrates, making it a valuable tool in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Tetraallyltin, also known as Tetraallylstannane, is an organotin compound . It is primarily used as a nucleophilic reagent in organic synthesis . The primary targets of this compound are the electrophilic carbon atoms in organic molecules .

Mode of Action

This compound acts as a nucleophile, donating electrons to electrophilic carbon atoms in organic molecules . This results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds. The allyl groups in this compound can be transferred to other molecules, making it a useful allyl transfer reagent .

Biochemical Pathways

Its role as a nucleophilic reagent suggests that it may be involved in various organic synthesis reactions, including the formation of carbon-carbon bonds .

Pharmacokinetics

As an organotin compound, it is likely to have low water solubility and high lipid solubility This could potentially affect its bioavailability and distribution within the body

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is stable in air and moisture . It should be handled with care due to its toxicity . It is typically used in organic solvents such as ethanol and dimethylformamide, which can affect its reactivity . Furthermore, the reaction conditions, such as temperature and pH, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraallyltin can be synthesized through the reaction of tin(IV) chloride with allylmagnesium bromide in diethyl ether under an inert atmosphere. The reaction is typically carried out at low temperatures (-78°C) and then allowed to warm to room temperature. The mixture is then treated with saturated aqueous ammonium chloride, and the product is purified by distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve maintaining an inert atmosphere and controlling the reaction temperature to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tetraallyltin primarily undergoes allylation reactions, where it transfers allyl groups to various electrophiles such as carbonyl compounds. This reaction is facilitated by Lewis acids and can be used to form homoallylic alcohols .

Common Reagents and Conditions:

    Reagents: Tin(IV) chloride, allylmagnesium bromide, diethyl ether, ammonium chloride.

    Conditions: Inert atmosphere, low temperatures (-78°C), gradual warming to room temperature.

Major Products: The major products of reactions involving this compound are typically homoallylic alcohols, which are formed through the addition of allyl groups to carbonyl compounds .

Scientific Research Applications

Tetraallyltin is widely used in organic synthesis as an allyl transfer reagent. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through allylation reactions.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials

Comparison with Similar Compounds

Uniqueness: Tetraallyltin is unique due to its high reactivity and selectivity in allylation reactions. Its ability to transfer multiple allyl groups efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

tetrakis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPKDRJZNZMJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224580
Record name Tetrallylstannane
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URL https://comptox.epa.gov/dashboard/DTXSID80224580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7393-43-3
Record name Tetraallyltin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7393-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrallylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrallylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrallylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRALLYLSTANNANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PK869PUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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